molecular formula C19H26O3 B15088212 2-Methoxyestradiol-13C,d3

2-Methoxyestradiol-13C,d3

Cat. No.: B15088212
M. Wt: 306.4 g/mol
InChI Key: CQOQDQWUFQDJMK-XUEZWXILSA-N
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Description

2-Methoxyestradiol-13C,d3 is a stable isotope-labeled compound of 2-Methoxyestradiol. 2-Methoxyestradiol is an endogenous metabolite of 17β-estradiol, known for its potent antineoplastic activity. It acts as an apoptosis inducer and an angiogenesis inhibitor, making it a significant compound in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyestradiol-13C,d3 involves the incorporation of stable heavy isotopes of carbon (13C) and deuterium (d3) into the 2-Methoxyestradiol molecule. This process typically involves the methylation of 2-hydroxyestradiol under the action of catechol-O-methyltransferase (COMT) . The reaction conditions often require specific catalysts and controlled environments to ensure the correct incorporation of the isotopes .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced chemical reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyestradiol-13C,d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Comparison with Similar Compounds

2-Methoxyestradiol-13C,d3 is unique compared to other similar compounds due to its stable isotope labeling, which enhances its utility in research applications. Similar compounds include:

These compounds share similar biological activities but differ in their specific applications and mechanisms of action.

Properties

Molecular Formula

C19H26O3

Molecular Weight

306.4 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-13-methyl-2-(trideuterio(113C)methoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C19H26O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,18,20-21H,3-8H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1/i2+1D3

InChI Key

CQOQDQWUFQDJMK-XUEZWXILSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=C(C=C2CC[C@@H]3[C@@H](C2=C1)CC[C@]4([C@H]3CC[C@@H]4O)C)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)O

Origin of Product

United States

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